Ethane-1,2-diol;2-hydroxyacetic acid

Catalog No.
S1902656
CAS No.
39927-08-7
M.F
C4H10O5
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethane-1,2-diol;2-hydroxyacetic acid

CAS Number

39927-08-7

Product Name

Ethane-1,2-diol;2-hydroxyacetic acid

IUPAC Name

ethane-1,2-diol;2-hydroxyacetic acid

Molecular Formula

C4H10O5

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C2H4O3.C2H6O2/c3-1-2(4)5;3-1-2-4/h3H,1H2,(H,4,5);3-4H,1-2H2

InChI Key

SZUIEBOFAKRNDS-UHFFFAOYSA-N

SMILES

C(CO)O.C(C(=O)O)O

Canonical SMILES

C(CO)O.C(C(=O)O)O

Extracellular Corrosion Inhibition

Studies have explored PEG-Bis-CME's ability to inhibit extracellular corrosion. One study investigated its effectiveness on mild steel in a chloride solution and found that PEG-Bis-CME offered significant corrosion protection compared to the blank solution []. The mechanism behind this inhibition is thought to be the adsorption of PEG-Bis-CME molecules onto the metal surface, forming a protective layer that hinders the corrosion process [].

Fluorescence Technique for Polyol Detection

PEG-Bis-CME has been investigated as a potential tool for detecting polyols (molecules with multiple hydroxyl groups) in biological samples. A study explored its use in a fluorescence technique where PEG-Bis-CME is labeled with a fluorescent dye. When the labeled PEG-Bis-CME interacts with polyols, the fluorescence intensity changes, allowing for the detection of polyols in macroscopic samples []. This technique is still under development but holds promise for various research applications.

Ethane-1,2-diol, commonly known as ethylene glycol, is an organic compound with the molecular formula C2H6O2C_2H_6O_2. It is classified as a vicinal diol due to the presence of two hydroxyl groups (-OH) on adjacent carbon atoms. Ethane-1,2-diol appears as a colorless, odorless, and viscous liquid with a sweet taste, although it is toxic in high concentrations. This compound is primarily produced through the hydration of ethylene oxide and serves various industrial purposes, including its well-known application as an antifreeze agent in automotive cooling systems and as a precursor in the manufacture of polyester fibers and resins .

The mechanism of action of PEB depends on the specific application. Here are two common examples:

  • Drug delivery: PEB can be conjugated to drugs, improving their solubility and stability in circulation. The PEG chain can also act as a shielding agent, reducing the recognition and clearance of the drug by the immune system [].
  • Bioconjugation: PEB can be used to link biomolecules (e.g., proteins, antibodies) to surfaces or other molecules. The carboxylic acid groups allow for controlled conjugation, while the PEG chain provides water solubility and reduces non-specific interactions [].
  • Toxicity: Limited data is available on the specific toxicity of PEB. However, PEB derived from low molecular weight PEG is generally considered to have low inherent toxicity.
  • Flammability: Likely non-flammable due to the high water content.
  • Reactivity: Can react with strong acids or bases.
, including:

  • Hydration Reaction: The primary method of production involves the reaction of ethylene oxide with water:
    C2H4O+H2OHOCH2CH2OHC_2H_4O+H_2O\rightarrow HO-CH_2CH_2-OH
  • Dehydration: Ethane-1,2-diol can dehydrate to form ethers or cyclic compounds. For example, when reacted with acetone, it can produce 1,3-dioxolane:
    C2H6O2+C3H6OC5H10O2+H2OC_2H_6O_2+C_3H_6O\rightarrow C_5H_{10}O_2+H_2O
  • Oxidation: It can be oxidized to form glycolic acid or oxalic acid under certain conditions .

Ethane-1,2-diol exhibits significant biological activity. It is metabolized in the liver to glycolic acid and subsequently to oxalic acid. This metabolic pathway can lead to toxicity if ingested in large amounts, resulting in metabolic acidosis and renal failure. Ethylene glycol's sweet taste makes it particularly dangerous as it can be ingested accidentally by children or pets. Its toxic effects are primarily due to the formation of these metabolites, which can cause severe damage to the kidneys and central nervous system .

The synthesis of ethane-1,2-diol can be achieved through several methods:

  • Hydration of Ethylene Oxide: The most common industrial method involves the catalytic hydration of ethylene oxide using either acidic or neutral conditions:
    • Acid-catalyzed hydration typically uses sulfuric acid at temperatures around 320–340 K.
    • Neutral conditions may also be employed but yield lower selectivity.
  • Formose Reaction: A newer method involves synthesizing ethane-1,2-diol through the formose reaction using formaldehyde and a mineral catalyst like Aerosil in a methanolic medium at an alkaline pH .
  • Oxidative Carbonylation: This method utilizes carbon monoxide and methanol under specific conditions to produce ethylene glycol with high efficiency .

Ethane-1,2-diol has diverse applications across multiple industries:

  • Antifreeze: Its low freezing point makes it an essential component in antifreeze formulations for vehicles.
  • Polyester Production: It serves as a key raw material in producing polyester fibers and resins.
  • Dehumidifiers: Used in some dehumidifying agents due to its hygroscopic nature.
  • Pharmaceuticals: Acts as a solvent and preservative in various pharmaceutical formulations.
  • Food Industry: Occasionally used as a food additive (E1520) for its sweetening properties .

Research has demonstrated that ethane-1,2-diol interacts with various biological systems. Studies show that its metabolites can influence enzyme activities related to glycolysis and gluconeogenesis. Furthermore, interaction studies indicate that it may affect the metabolism of other drugs due to its influence on cytochrome P450 enzymes. The compound's ability to form hydrogen bonds also facilitates interactions with proteins and nucleic acids, leading to potential alterations in biochemical pathways .

Several compounds share similarities with ethane-1,2-diol. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Characteristics
Propylene GlycolC3H8O2C_3H_8O_2Less toxic than ethylene glycol; used in food applications.
GlycerolC3H8O3C_3H_8O_3Contains three hydroxyl groups; used as a moisturizer and sweetener.
Diethylene GlycolC4H10O3C_4H_{10}O_3Intermediate in glycol production; higher molecular weight; less volatile.
Triethylene GlycolC6H14O4C_6H_{14}O_4Used in hydraulic fluids; higher viscosity than ethylene glycol.
Butylene GlycolC4H10O2C_4H_{10}O_2Used in cosmetics; less hygroscopic than ethylene glycol.

Ethane-1,2-diol stands out due to its widespread industrial use and significant toxicological implications compared to these similar compounds .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Dates

Modify: 2023-08-16

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